molecular formula C27H22N2O2S2 B12034736 (3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one CAS No. 617695-05-3

(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12034736
CAS No.: 617695-05-3
M. Wt: 470.6 g/mol
InChI Key: QJSGCHBLUQUWOI-VHXPQNKSSA-N
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Description

  • The compound’s IUPAC name is (3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one .
  • It belongs to the class of thiazolidinone derivatives .
  • Thiazolidinones exhibit diverse biological activities, making this compound intriguing for further exploration.
  • Preparation Methods

      Synthetic Routes:

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  • Chemical Reactions Analysis

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  • Scientific Research Applications

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    CAS No.

    617695-05-3

    Molecular Formula

    C27H22N2O2S2

    Molecular Weight

    470.6 g/mol

    IUPAC Name

    (5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C27H22N2O2S2/c1-17-12-14-19(15-13-17)16-28-22-11-7-6-10-21(22)23(25(28)30)24-26(31)29(27(32)33-24)18(2)20-8-4-3-5-9-20/h3-15,18H,16H2,1-2H3/b24-23-

    InChI Key

    QJSGCHBLUQUWOI-VHXPQNKSSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5)/C2=O

    Canonical SMILES

    CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5)C2=O

    Origin of Product

    United States

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